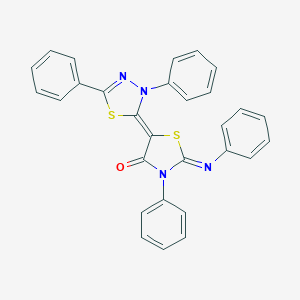![molecular formula C21H25BrN2O3 B283163 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283163.png)
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used to treat erectile dysfunction. However, BAY 41-2272 has also been shown to have a range of other therapeutic applications, including the treatment of pulmonary hypertension and the prevention of platelet aggregation.
Wirkmechanismus
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating vascular tone and platelet aggregation. By inhibiting PDE5, 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 increases the levels of cGMP, leading to vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of pulmonary artery pressure. In addition, this compound has been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for lab experiments is its specificity for PDE5, which allows for the selective inhibition of this enzyme without affecting other PDE isoforms. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective PDE5 inhibitors based on the structure of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. Another potential direction is the investigation of the anti-inflammatory and anti-proliferative effects of this compound in the context of cancer therapy. Finally, there is also interest in exploring the potential of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease.
Synthesemethoden
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with cyclopentylamine to form the intermediate 2-bromo-4-nitrophenylcyclopentylamine. This intermediate is then reacted with 2-methoxyphenylacetic acid to form 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition in which the blood pressure in the pulmonary arteries is elevated, leading to reduced blood flow to the lungs. 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been shown to reduce pulmonary artery pressure and improve cardiac output in animal models of pulmonary hypertension.
Eigenschaften
Molekularformel |
C21H25BrN2O3 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(cyclopentylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-26-20-9-5-4-8-18(20)24-21(25)14-27-19-11-10-16(22)12-15(19)13-23-17-6-2-3-7-17/h4-5,8-12,17,23H,2-3,6-7,13-14H2,1H3,(H,24,25) |
InChI-Schlüssel |
VNMBVIIYAFWSOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)

